molecular formula C8H4ClF6NO4S2 B2485271 4-Chloro-N,N-bis(trifluoromethanesulfonyl)aniline CAS No. 950578-84-4

4-Chloro-N,N-bis(trifluoromethanesulfonyl)aniline

Cat. No.: B2485271
CAS No.: 950578-84-4
M. Wt: 391.68
InChI Key: XXVDFSLIEDFCCG-UHFFFAOYSA-N
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Description

4-Chloro-N,N-bis(trifluoromethanesulfonyl)aniline is an organic compound known for its strong electron-withdrawing properties. It is a white solid used primarily in organic synthesis to introduce the triflyl group (SO₂CF₃) into molecules. This compound is similar in behavior to triflic anhydride but is milder in its reactivity .

Scientific Research Applications

4-Chloro-N,N-bis(trifluoromethanesulfonyl)aniline has a wide range of applications in scientific research:

Safety and Hazards

Bis(trifluoromethanesulfonyl)aniline is labeled with the signal word “Warning” and has hazard statements H315, H319, H335 . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Bis(trifluoromethanesulfonyl)aniline is used in the industrial production of pesticides, drugs, and dyestuffs . It is a precursor to the widely used antimicrobial and bacteriocide chlorhexidine and is used in the manufacture of pesticides, including pyraclostrobin, anilofos, monolinuron, and chlorphthalim . It is also used in the enantioselective synthesis of the core ring skeleton of leucosceptroids A-D and in steroselective sulfoxidation .

Preparation Methods

Chemical Reactions Analysis

4-Chloro-N,N-bis(trifluoromethanesulfonyl)aniline undergoes various types of chemical reactions, including:

Comparison with Similar Compounds

4-Chloro-N,N-bis(trifluoromethanesulfonyl)aniline is unique due to its combination of a chloro group and two triflyl groups attached to the aniline ring. Similar compounds include:

Properties

IUPAC Name

N-(4-chlorophenyl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF6NO4S2/c9-5-1-3-6(4-2-5)16(21(17,18)7(10,11)12)22(19,20)8(13,14)15/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVDFSLIEDFCCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF6NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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